3-Methyl-1,7-naphthyridine-2,4-diol
Description
3-Methyl-1,7-naphthyridine-2,4-diol is a heterocyclic compound featuring a 1,7-naphthyridine core substituted with a methyl group at position 3 and hydroxyl groups at positions 2 and 3.
Properties
Molecular Formula |
C9H8N2O2 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
4-hydroxy-3-methyl-1H-1,7-naphthyridin-2-one |
InChI |
InChI=1S/C9H8N2O2/c1-5-8(12)6-2-3-10-4-7(6)11-9(5)13/h2-4H,1H3,(H2,11,12,13) |
InChI Key |
FOAWJODPFCXWRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=NC=C2)NC1=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-methyl-1,7-naphthyridine-2,4-diol with analogous 1,7-naphthyridine derivatives described in the evidence, focusing on substituent effects, synthesis, biological activity, and physicochemical properties.
Substituent Effects and Functional Group Diversity
- 3-Chloro-1,7-naphthyridine (): The chlorine substituent at position 3 is electron-withdrawing, reducing electron density on the naphthyridine ring. This substitution facilitates nucleophilic aromatic substitution (e.g., hydrazine displacement to yield 3-chloro-4-hydrazino derivatives) . Compared to the diol groups in the target compound, chloro derivatives exhibit lower polarity and reduced solubility in aqueous media.
- Cyano-Substituted Derivatives (): Compounds such as (2R)-2-{[3-cyano-2-(2′-fluoro-3′-methylbiphenyl-4-yl)-1,7-naphthyridin-4-yl]amino}butanoic acid (BAY-091, 60) highlight the role of cyano groups in enhancing binding affinity and selectivity for enzyme targets. The cyano group’s strong electron-withdrawing nature stabilizes charge interactions in enzyme active sites, a property distinct from the hydrogen-donating diol groups in the target compound .
- Amino Acid-Conjugated Derivatives (): Derivatives like N-[3-cyano-2-(2′-ethoxybiphenyl-4-yl)-1,7-naphthyridin-4-yl]-alanine incorporate amino acid side chains, improving solubility and enabling interactions with polar residues in biological targets. The diol groups in this compound may similarly enhance aqueous solubility but lack the chiral centers present in amino acid conjugates .
Physicochemical Properties
Research Findings and Implications
- Synthetic Challenges: Introducing diol groups requires careful oxidation or protection/deprotection strategies, as seen in analogous triazolyl derivatives () .
- Contradictions: While cyano and chloro substituents enhance target affinity in inhibitors , polar diol groups might reduce membrane permeability, necessitating prodrug strategies for therapeutic use.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
